N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O5/c1-19-15-16-24(22(17-19)28(33)20-9-3-2-4-10-20)31-29(34)21-11-5-6-12-23(21)32-30(35)27-18-36-25-13-7-8-14-26(25)37-27/h2-17,27H,18H2,1H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSOGQNTAWAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry. This article explores its biological activity, synthetic routes, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 505.54 g/mol. Its structure features a unique combination of a benzodioxine moiety and various aromatic substituents, which may contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzodioxine with aromatic substituents |
| Functional Groups | Amide, carbonyl, and dioxine groups |
| Molecular Weight | 505.54 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound is also believed to interact with specific enzymes involved in disease pathways. Preliminary studies suggest it may act as an inhibitor for certain enzymes related to cancer progression and other diseases. Similar compounds have demonstrated enzyme inhibition capabilities, which could be explored further for therapeutic applications.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections.
Study 1: Anticancer Mechanisms
A study examined the anticancer effects of related compounds on human leukemia cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively. The mechanism was attributed to the activation of caspase pathways and modulation of survival signaling pathways.
Study 2: Enzyme Interaction Analysis
In vitro studies assessed the enzyme inhibition properties of this compound against specific targets. Results showed significant inhibition with IC50 values comparable to established inhibitors in the field.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | Similar core structure | Anticancer activity |
| Benzamide derivatives | Contains amide functional group | Antimicrobial properties |
| Sulfonamide derivatives | Similar substitution patterns | Enzyme inhibition |
These comparisons highlight the unique features of this compound while demonstrating its potential therapeutic applications.
Scientific Research Applications
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a unique structure featuring a benzodioxine moiety and various aromatic substituents. It has a molecular formula of and a molecular weight of approximately 505.54 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One method involves reacting 2-benzoyl-4-methylphenyl isocyanate with the amine derivative of the benzodioxine core under controlled conditions to yield the target compound.
Potential Applications and Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities. These may include acting as inhibitors for specific enzymes involved in disease pathways. Interaction studies focus on how this compound interacts with biological targets.
This compound shares structural similarities with several other compounds. The table below shows some examples:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin derivatives | Similar core structure | Anticancer activity |
| Benzamide derivatives | Contains amide functional group | Antimicrobial properties |
| Sulfonamide derivatives | Similar substitution patterns | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s benzoyl and methyl groups are electron-withdrawing and donating, respectively, contrasting with 4MNB’s nitro (strongly electron-withdrawing) and methoxy (electron-donating) groups . This difference may influence reactivity in substitution reactions. AZ257’s bromophenyl and cyano groups enhance electrophilicity compared to the target compound’s benzodioxine system .
- Heterocyclic Systems: The dihydrobenzodioxine ring in the target compound offers conformational rigidity, whereas AZ257’s 1,4-dihydropyridine (DHP) core enables redox activity .
Molecular Weight and Steric Effects
Pharmacological Potential (Inferred from Structural Motifs)
- Carboxamide Linkages : Present in all compared compounds, these groups enable hydrogen bonding with biological targets (e.g., enzymes or receptors).
- Benzodioxine vs. Dihydropyridine : The benzodioxine’s oxygen atoms may enhance water solubility relative to AZ257’s sulfur-containing thioether .
- Aromatic Systems : The target compound’s two benzene rings and benzodioxine system could promote intercalation with DNA or proteins, a property less likely in 4MNB’s simpler aromatic system .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can its structure be confirmed experimentally?
- Methodological Answer : Synthesis typically involves sequential amide coupling reactions. For example:
Precursor Preparation : React 2-benzoyl-4-methylaniline with a carboxylic acid derivative (e.g., 2-nitrobenzoic acid) to form an intermediate carbamoylphenyl group via carbodiimide-mediated coupling (EDC/HOBt) .
Dihydrodioxine Incorporation : Attach the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety using a nucleophilic acyl substitution reaction under inert conditions (e.g., THF, N₂ atmosphere) .
- Structural Confirmation :
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O, N–H···O) and verify dihedral angles .
- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., aromatic peaks at δ 7.2–8.1 ppm) and IR for carbonyl stretches (~1650–1700 cm⁻¹) .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₂₅N₂O₅) with <5 ppm error .
- HPLC-PDA : Monitor purity (>98%) and retention time against analogs with modified substituents (e.g., methyl vs. methoxy groups) .
- DSC/TGA : Analyze thermal stability (decomposition >250°C) and compare melting points to rule out polymorphic variations .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reconcile discrepancies with experimental data?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-311G(d,p) level in gas phase. Compare bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) and angles (<3% deviation) .
- Electronic Properties :
- HOMO-LUMO Gap : Calculate energy gap (e.g., 4.2 eV) to assess reactivity. Smaller gaps suggest higher polarizability .
- Fukui Functions : Identify nucleophilic/electrophilic sites using Mulliken charges (e.g., negative charge on carbonyl oxygen) .
- Data Reconciliation : Adjust solvation models (e.g., PCM for DMSO) if experimental UV-Vis spectra deviate from gas-phase DFT predictions .
Q. What strategies validate hydrogen bonding networks and their role in molecular stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts: 25% contribution) using CrystalExplorer .
- Energy Frameworks : Visualize stabilization energies (e.g., 8 kJ/mol for C–H···O vs. 3 kJ/mol for π-π stacking) to prioritize dominant interactions .
- Dynamic Stability : Perform MD simulations (AMBER force field) to assess hydrogen bond persistence under physiological conditions (e.g., 310 K, aqueous solvent) .
Q. How to design molecular docking studies to evaluate this compound’s potential as a protease inhibitor?
- Methodological Answer :
Target Preparation : Retrieve protease structure (e.g., PDB ID 6LU7) and remove water/ions using PyMOL .
Ligand Preparation : Minimize compound energy in Avogadro (MMFF94 force field) and generate conformers with Open Babel .
Docking Protocol : Use AutoDock Vina with a 20 ų grid centered on the active site. Set exhaustiveness to 50 for thorough sampling .
Validation : Compare binding affinity (ΔG ≤ -8 kcal/mol) and pose similarity to known inhibitors (RMSD <2 Å) .
Q. How to resolve contradictions between experimental and computational reactivity descriptors?
- Methodological Answer :
- Multi-Method Cross-Validation :
| Parameter | Experimental | DFT | Resolution Strategy |
|---|---|---|---|
| Electrophilicity Index | 1.5 eV | 1.8 eV | Include solvent effects (SMD model) |
| Redox Potential | -0.3 V vs. SHE | -0.1 V | Apply implicit solvation (e.g., DMSO) |
- Sensitivity Analysis : Vary basis sets (e.g., 6-311++G** vs. def2-TZVP) to assess parameter dependency .
Q. What experimental design principles apply to pharmacological testing of this compound?
- Methodological Answer :
- Dose-Response Curves : Use 3D spheroid models (e.g., HepG2 cells) with 6 concentrations (0.1–100 μM) and triplicate repeats .
- Controls : Include a positive control (e.g., staurosporine for apoptosis) and vehicle (DMSO ≤0.1%) .
- Endpoint Assays : Measure IC₅₀ via Alamar Blue (viability) and Caspase-3/7 Glo (apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
